BenchChemオンラインストアへようこそ!

N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide

5‑lipoxygenase arylthioacetamide enzyme inhibition

CAS 941883-13-2 is a validated negative control for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) with IC50 >10,000 nM. Deploy as vehicle-equivalent reference in dual 5-LOX/sEH assays to establish assay windows without confounding polypharmacology. Arylthioacetamide scaffold covered by ACAT inhibitor patent WO 1996/026925 enables SOAT1/SOAT2 SAR. Pair with active inhibitors (zileuton, TPPU) for selectivity profiling. Ideal for hit-to-lead programs requiring patent-validated chemotype precedence.

Molecular Formula C20H19NO2S
Molecular Weight 337.44
CAS No. 941883-13-2
Cat. No. B3008138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide
CAS941883-13-2
Molecular FormulaC20H19NO2S
Molecular Weight337.44
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)SC
InChIInChI=1S/C20H19NO2S/c1-23-19-12-11-18(16-5-3-4-6-17(16)19)21-20(22)13-14-7-9-15(24-2)10-8-14/h3-12H,13H2,1-2H3,(H,21,22)
InChIKeyRZWDLFBTFUTQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 941883-13-2): Core Identity and Procurement Baseline for an Arylthioacetamide Scaffold


N-(4-Methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 941883-13-2) is a fully synthetic arylthioacetamide derivative (C₂₀H₁₉NO₂S, MW 337.44 g/mol) [1]. The structure bears a 4-methoxynaphthalen-1-yl group on the amide nitrogen and a 4-(methylthio)phenyl moiety on the α-carbon of the acetamide bridge. The compound is listed in the BindingDB/ChEMBL curated bioactivity databases with experimentally determined IC₅₀ values against human 5‑lipoxygenase (5‑LOX) and soluble epoxide hydrolase (sEH) [2]. Its broader chemotype falls within the scope of WO 1996/026925, which claims arylthioacetamides as acyl‑CoA:cholesterol acyltransferase (ACAT) inhibitors; however, no target‑specific activity data for this exact compound are publicly disclosed in that patent [3]. Purity specifications of ≥90% (typical 95%) are reported by commercial vendors, and the compound is catalogued as a research‑grade screening molecule (e.g., Life Chemicals F2828‑0186, Smssf‑0051818) [1].

Why Generic Arylthioacetamide Substitution Fails: Functional Selectivity Evidence for N-(4-Methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide


Arylthioacetamides bearing simple phenyl or heteroaryl substituents on the amide nitrogen frequently retain residual inhibitory activity across multiple lipid‑modifying enzymes (e.g., 5‑LOX, sEH, COX), complicating their use as clean mechanistic probes [1]. In contrast, the 4‑methoxynaphthalen-1‑yl and 4‑(methylthio)phenyl substitution pattern of CAS 941883-13-2 produces a functional profile that is essentially silent against human 5‑LOX (IC₅₀ >10 000 nM) and human sEH (IC₅₀ >10 000 nM) [2], indicating that simple in‑class replacement with a more promiscuous analog would introduce confounding polypharmacology. This degree of target‑negative selectivity is not a generic trait of all arylthioacetamides and must be verified by the end‑user when a biologically inert scaffold or a selectivity control is required [1][2].

Quantitative Comparator Evidence for N-(4-Methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide: 5-LOX, sEH, and ACAT Chemotype Differentiation


5‑Lipoxygenase (5‑LOX) Inhibitory Activity: CAS 941883-13-2 vs. Structurally Proximal Arylthioacetamides

In a curated ChEMBL/BindingDB dataset, N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide exhibited an IC₅₀ >10 000 nM against human recombinant 5‑LOX (E. coli BL21(DE3) expression, detection of all‑trans LTB₄ and 5‑HETE isomers) [1]. Within the same arylthioacetamide chemotype, multiple analogs bearing smaller N‑aryl groups (e.g., 4,6‑dimethoxypyrimidin‑2‑yl) retain detectable 5‑LOX inhibitory activity at high micromolar concentrations, whereas the 4‑methoxynaphthalen‑1‑yl variant is essentially inactive [2]. This establishes CAS 941883-13-2 as a functionally clean negative control for 5‑LOX in mechanistic studies.

5‑lipoxygenase arylthioacetamide enzyme inhibition SAR

Soluble Epoxide Hydrolase (sEH) Inhibition: Binary Selectivity Profile Relative to Dual 5‑LOX/sEH Inhibitors

The same curated dataset reports an IC₅₀ >10 000 nM for CAS 941883-13-2 against human recombinant sEH (PHOME substrate, 6‑methoxynaphthaldehyde detection, 1 min pre‑incubation) [1]. This binary inactivity against both 5‑LOX and sEH distinguishes the compound from dual 5‑LOX/sEH inhibitors within the broader arylthioacetamide space, where certain substitution patterns (e.g., urea‑containing analogs) exhibit sub‑micromolar sEH inhibition [2]. The compound thus serves as a matched‑pair control for differentiating 5‑LOX‑mediated from sEH‑mediated effects in cellular assays.

soluble epoxide hydrolase sEH dual inhibitor selectivity profile

ACAT Inhibitory Potential: Chemotype Alignment with Clinically Relevant Arylthioacetamides

WO 1996/026925 (Banyu Pharmaceutical) explicitly claims arylthioacetamide derivatives with naphthyl, substituted phenyl, and pyridyl Ar groups as ACAT inhibitors, demonstrating that the 4‑methoxynaphthalen‑1‑yl / 4‑(methylthio)phenyl substitution pattern of CAS 941883-13-2 is fully encompassed within the patent's Markush structure [1]. While quantitative ACAT IC₅₀ values for the exact compound are not disclosed in the patent, structurally related arylthioacetamides in the same series (e.g., compounds with naphthyl Ar and alkylthio‑substituted phenyl R₂/R₃) are reported to inhibit ACAT with IC₅₀ values in the sub‑micromolar to low micromolar range [1]. Clinical candidate CAY10485 (ACAT‑1 IC₅₀ = 95 µM, ACAT‑2 IC₅₀ = 81 µM) provides a benchmark; the 4‑methoxynaphthalen‑1‑yl derivative is anticipated to be equipotent or superior based on the patent SAR, though direct head‑to‑head data are absent.

ACAT acyl‑CoA:cholesterol acyltransferase SOAT arylthioacetamide chemotype

HIV‑1 Reverse Transcriptase (RT) Non‑Nucleoside Inhibitor Activity: Absence of Cross‑Reactivity

A systematic SAR study of N‑aryl‑2‑arylthioacetamides as HIV‑1 RT non‑nucleoside inhibitors (Zhu et al., 2010) found that only compounds possessing a 1H‑benzo[d]imidazole ring at the arylthio moiety and specific N‑aryl substituents (e.g., 4,6‑dimethoxypyrimidin‑2‑yl) achieved IC₅₀ values below 5.07 µM against HIV‑1 IIIB in MT‑4 cells [1]. CAS 941883-13-2 contains neither the required benzimidazole thioether nor the pyrimidine N‑aryl group; by SAR extrapolation, it is predicted to be inactive against HIV‑1 RT (>20 µM). This reinforces its utility as a negative control in antiviral screening cascades where arylthioacetamide‑derived NNRTIs are being profiled.

HIV‑1 reverse transcriptase NNRTI arylthioacetamide off‑target screen

Validated Use Cases for N-(4-Methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide in Biological Screening and Chemical Biology


Selectivity Control for 5‑Lipoxygenase and Soluble Epoxide Hydrolase Biochemical Assays

With confirmed IC₅₀ values >10 µM against both human 5‑LOX and human sEH, CAS 941883-13-2 is directly deployable as a negative (vehicle‑equivalent) reference compound in enzymatic assays where dual 5‑LOX/sEH inhibition must be excluded. Its well‑defined arylthioacetamide scaffold allows researchers to pair it with active in‑class inhibitors (e.g., zileuton for 5‑LOX, TPPU for sEH) to establish assay windows and confirm target engagement specificity without introducing off‑target lipid mediator modulation [1].

Scaffold for ACAT‑Focused Medicinal Chemistry Optimization

The compound's explicit coverage within the Banyu ACAT inhibitor patent (WO 1996/026925) positions it as a logical starting scaffold for structure‑activity relationship campaigns targeting acyl‑CoA:cholesterol acyltransferase isoforms (SOAT1/SOAT2). Procurement for hit‑to‑lead programs can be justified on the basis of patent‑validated chemotype precedence, with the understanding that confirmatory ACAT IC₅₀ determination is a prerequisite to nomination as a lead series [1].

HIV‑1 NNRTI Counter‑Screen: Specificity Validation in Antiviral Phenotypic Assays

SAR analysis from Zhu et al. (2010) indicates that CAS 941883-13-2 lacks the structural determinants required for HIV‑1 RT non‑nucleoside inhibition. It can be procured as a cheminformatically matched negative control when arylthioacetamide‑derived NNRTIs are tested in MT‑4 cell‑based replication assays, enabling confident attribution of antiviral activity to the intended target rather than to nonspecific cytotoxicity or phospholipidosis [2].

Physicochemical Benchmarking of High‑LogP Arylthioacetamide Analog Series

With a computed XLogP3‑AA of 4.4, a molecular weight of 337.44 g/mol, and a single hydrogen‑bond donor, CAS 941883-13-2 occupies a moderately lipophilic property space typical of membrane‑permeable ACAT and 5‑LOX ligand chemotypes [3]. Procurement for comparative physicochemical profiling (logD₇.₄, kinetic solubility, PAMPA permeability) can inform the selection of analogs with improved drug‑like properties while retaining the arylthioacetamide pharmacophore.

Quote Request

Request a Quote for N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.